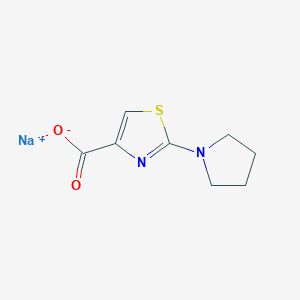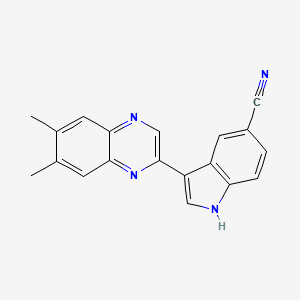
3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile
概要
説明
3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile, also known as DMQIC, is an indole-based heterocyclic compound that has been of considerable interest in the scientific community due to its potential applications in various fields. DMQIC has been studied for its potential use in organic synthesis, as a therapeutic agent, and as a biochemical probe.
作用機序
The exact mechanism of action of 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile is not yet fully understood. However, it is believed that 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile binds to and modulates the activity of certain proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile is believed to inhibit the activity of certain enzymes involved in the synthesis of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
生化学的および生理学的効果
3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been shown to have anti-inflammatory and anti-cancer effects in a variety of cell lines. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colorectal cancer cell lines. Additionally, 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Furthermore, 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been shown to reduce the production of nitric oxide, which is a key mediator of inflammation.
実験室実験の利点と制限
One of the main advantages of using 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile in laboratory experiments is its low cost and availability. 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile is commercially available and can be easily synthesized from commercially available reagents. Additionally, 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile is relatively stable and can be stored at room temperature for extended periods of time. However, one of the main limitations of using 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile in laboratory experiments is its low solubility in aqueous solutions.
将来の方向性
The potential future directions of 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile research include further investigation into its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile as a drug delivery system, as well as its potential use as a biochemical probe. Additionally, further research could be conducted to explore the potential of 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile as a diagnostic tool, as well as its potential use in the development of novel therapeutic agents. Finally, further research could be conducted to explore the potential of 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile as a therapeutic agent for the treatment of a variety of diseases, such as cancer, inflammation, and neurological disorders.
科学的研究の応用
3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been studied for its potential use in organic synthesis, as a therapeutic agent, and as a biochemical probe. It has been used as a synthetic intermediate in the synthesis of various indole-based compounds, such as indolizines and indolones. 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile has also been studied for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colorectal cancer cell lines. Additionally, 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been used as a biochemical probe to study the structure, function, and regulation of various proteins.
特性
IUPAC Name |
3-(6,7-dimethylquinoxalin-2-yl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4/c1-11-5-17-18(6-12(11)2)23-19(10-22-17)15-9-21-16-4-3-13(8-20)7-14(15)16/h3-7,9-10,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRXARGYXJSMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=C3C=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



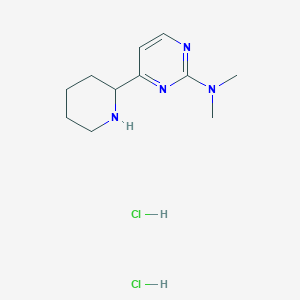
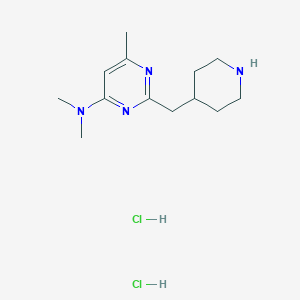
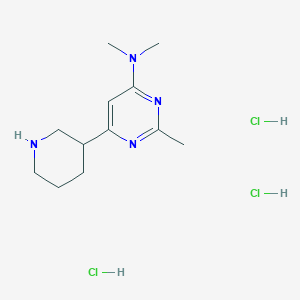

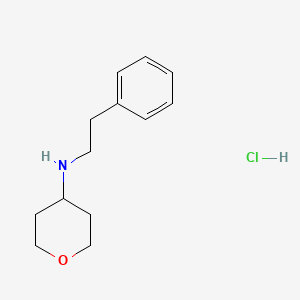
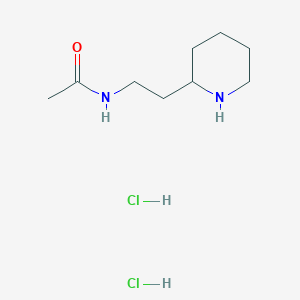
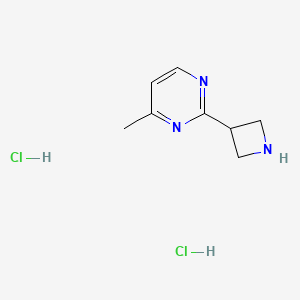
![(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime](/img/structure/B1402686.png)
![4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402687.png)
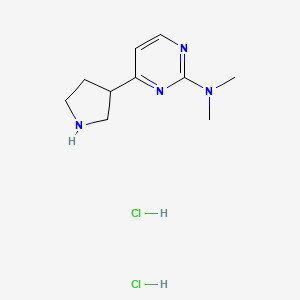
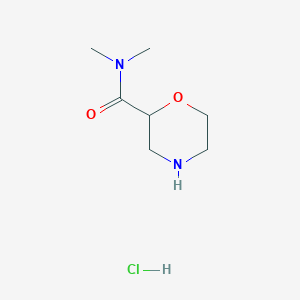
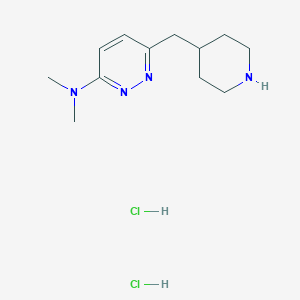
![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)
